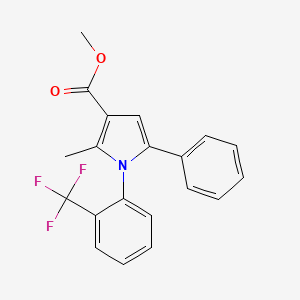
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from commercially available aldehydes. One common method includes the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine, followed by vinylation with vinylmagnesium bromide to afford the desired allylic amine. Subsequent reductive amination and cyclization steps lead to the formation of the pyrrole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles.
Applications De Recherche Scientifique
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate: Known for its anti-cancer activity.
Dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate: Used in medicinal chemistry for drug development.
Uniqueness
Methyl 2-methyl-5-phenyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H16F3NO2 |
|---|---|
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
methyl 2-methyl-5-phenyl-1-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16F3NO2/c1-13-15(19(25)26-2)12-18(14-8-4-3-5-9-14)24(13)17-11-7-6-10-16(17)20(21,22)23/h3-12H,1-2H3 |
Clé InChI |
FSFIBFIKPZLYKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
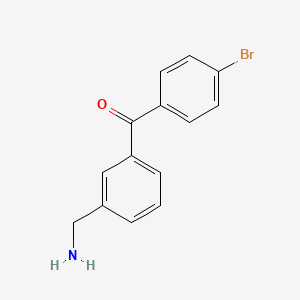



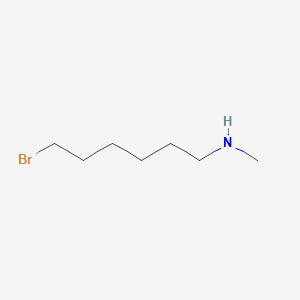
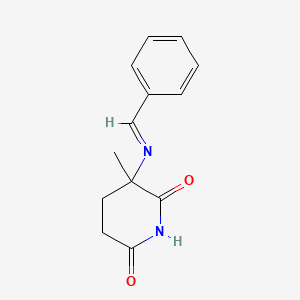

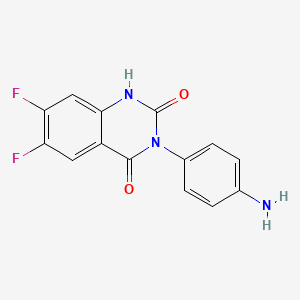
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
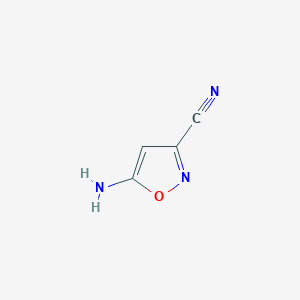
![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)
![2-Chloro-4-phenyl-7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine](/img/structure/B12965387.png)
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
